REACTION_CXSMILES
|
[C:1]1([CH2:7][N:8]2[CH2:14][C:13](=[O:15])[C:10]3([CH2:12][CH2:11]3)[C:9]2=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[C:1]1([CH2:7][N:8]2[CH2:14][CH:13]([OH:15])[C:10]3([CH2:11][CH2:12]3)[CH2:9]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
997.4 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN1C(C2(CC2)C(C1)=O)=O
|
Name
|
|
Quantity
|
46 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
997 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with Na2SO4.H2O
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The contents were filtered through Celite
|
Type
|
WASH
|
Details
|
the Celite pad was washed with EtOAc
|
Type
|
FILTRATION
|
Details
|
The Celite filter cake
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
the combined organic filtrates were then concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CN1CC2(CC2)C(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 983 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 104.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |